
N-(cyclobutylmethyl)-3-ethynylaniline
Overview
Description
N-(cyclobutylmethyl)-3-ethynylaniline is an organic compound that features a cyclobutylmethyl group attached to the nitrogen atom of an aniline ring, with an ethynyl group at the 3-position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-3-ethynylaniline typically involves the following steps:
Formation of the cyclobutylmethyl group: This can be achieved through the reaction of cyclobutylmethyl bromide with an appropriate nucleophile.
Attachment to aniline: The cyclobutylmethyl group is then attached to the nitrogen atom of aniline through a nucleophilic substitution reaction.
Introduction of the ethynyl group: The ethynyl group can be introduced at the 3-position of the aniline ring via a Sonogashira coupling reaction, which involves the reaction of a halogenated aniline derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)-3-ethynylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(cyclobutylmethyl)-3-ethynylaniline has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-(cyclobutylmethyl)-3-ethynylaniline exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to receptors or enzymes, leading to changes in cellular signaling pathways. The ethynyl group may play a role in enhancing the compound’s binding affinity or specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethyl)-3-ethynylaniline: Similar in structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.
N-(cyclobutylmethyl)-4-ethynylaniline: Similar but with the ethynyl group at the 4-position instead of the 3-position.
N-(cyclobutylmethyl)-3-propynylaniline: Similar but with a propynyl group instead of an ethynyl group.
Uniqueness
N-(cyclobutylmethyl)-3-ethynylaniline is unique due to the specific combination of the cyclobutylmethyl and ethynyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
N-(cyclobutylmethyl)-3-ethynylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-11-5-4-8-13(9-11)14-10-12-6-3-7-12/h1,4-5,8-9,12,14H,3,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQXAEIARXILFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NCC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


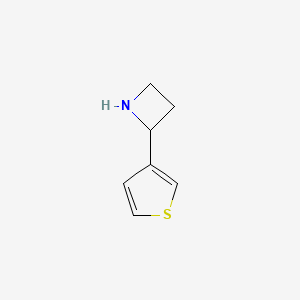
![1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine](/img/structure/B1400048.png)
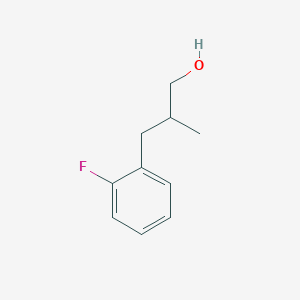
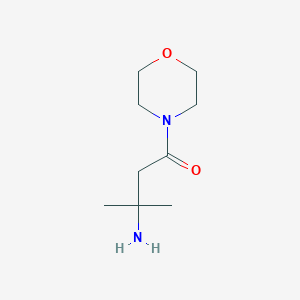
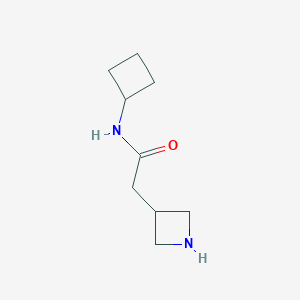
![N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine](/img/structure/B1400055.png)
![{Spiro[3.3]heptan-2-yl}methanamine](/img/structure/B1400056.png)
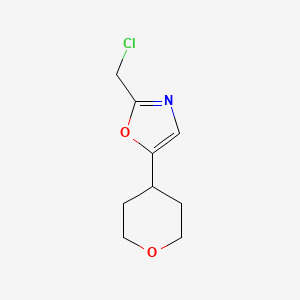
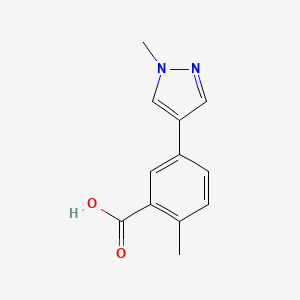

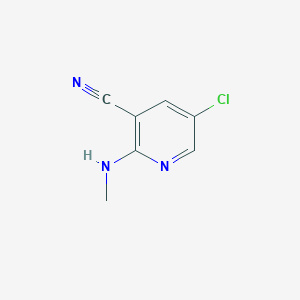
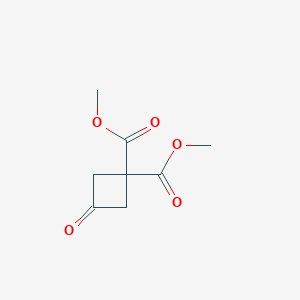
![3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1400065.png)

